![molecular formula C21H30N4O4S B2438547 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1428379-48-9](/img/structure/B2438547.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystal Packing
The Importance of C–H⋯N, C–H⋯π, and π⋯π Interactions : Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlights the significance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of such compounds. These interactions influence the molecular conformation and the 3D network formation in the crystal structure, demonstrating the compound's potential application in material science, especially in designing and understanding molecular assemblies and solid-state properties (Lai, Mohr, & Tiekink, 2006).
Enamine Chemistry
Reduction of Enaminones and Synthesis of α,β-Unsaturated Aldehydes : The study on the reduction of enaminones, including cyclohexanone derivatives, with LiAlH4 and NaBH4, explores the synthesis of α,β-unsaturated aldehydes. This research underscores the compound's role in synthetic organic chemistry, particularly in generating intermediates for further chemical transformations (Carlsson & Lawesson, 1982).
Catalysis and Polymerisation
Palladium(II) Complexes for Methyl Methacrylate Polymerisation : The study involving N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline palladium(II) complexes presents their application in catalyzing the polymerization of methyl methacrylate. This illustrates the potential use of similar compounds in catalysis and the polymer industry, particularly in synthesizing polymers with specific properties (Sung-Hoon Kim et al., 2014).
Anticonvulsant Properties
Hydrogen Bonding in Anticonvulsant Enaminones : Research on the crystal structures of anticonvulsant enaminones, including cyclohexene derivatives, reveals the importance of hydrogen bonding in their stability and interactions. Such studies contribute to medicinal chemistry, especially in designing and understanding the pharmacophore models of potential therapeutic agents (Kubicki, Bassyouni, & Codding, 2000).
Luminescence and Material Science
Synthesis, Structure, and Luminescence of Novel Co-Crystals : Research on bispyridyl-substituted α,β-unsaturated ketones with coformers leading to novel macrocyclic co-crystals explores the luminescent properties of these compounds. This signifies their application in material science, particularly in the development of luminescent materials for various technological applications (Hongjuan Li et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4S/c26-20(23-12-8-17-5-2-1-3-6-17)21(27)24-15-18-9-13-25(14-10-18)30(28,29)19-7-4-11-22-16-19/h4-5,7,11,16,18H,1-3,6,8-10,12-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHUQDQMYRHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.